![molecular formula C21H22N4O4S B2519463 2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 898618-80-9](/img/structure/B2519463.png)

2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

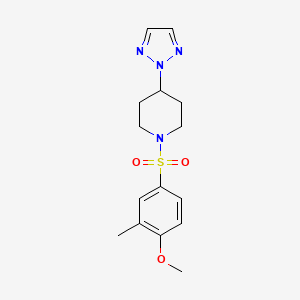

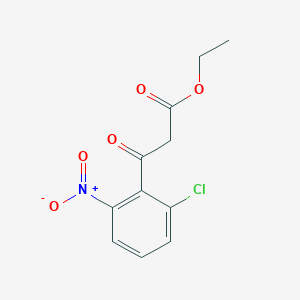

The compound is a complex organic molecule with several functional groups. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has a sulfanyl group (-SH), an acetamide group (CH3CONH2), and methoxy groups (OCH3) attached to the benzyl and phenyl rings .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The triazine ring could potentially be formed through a cyclization reaction. The sulfanyl, acetamide, and methoxy groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The electronic distribution and chemical reactivity would be influenced by these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The sulfanyl group might participate in oxidation and substitution reactions. The acetamide group could undergo hydrolysis. The methoxy groups might be replaced by other groups in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Applications De Recherche Scientifique

Chemical Protein Synthesis Enhancement

The 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification plays a crucial role in preventing amide bond-mediated side reactions (such as aspartimide formation and peptide aggregation). By installing the removable Hmb group into a peptide bond, the compound improves the synthesis of long and challenging peptides and proteins. However, its use has been limited due to the scarcity of suitable installation sites. Recently, an improved installation of Hmb (iHmb) method was developed, allowing flexible installation and convenient removal of Hmb. The iHmb method enables Hmb installation at any primary amino acid, including highly sterically hindered ones like valine and isoleucine. Practical applications include synthesizing challenging peptides and long-chain proteins .

Peptide Synthesis and Ligation

The iHmb method expands the toolkit for peptide synthesis and ligation. Researchers have successfully applied it to one-shot solid-phase synthesis of aspartimide-prone peptides, mirror-image versions of hydrophobic peptides, and even long-chain peptides (up to 76 residues). Additionally, the iHmb method facilitates chemical protein ligation, exemplified by the synthesis of the single-spanning membrane protein sarcolipin .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-13-4-9-18(29-3)16(10-13)22-19(26)12-30-21-23-20(27)17(24-25-21)11-14-5-7-15(28-2)8-6-14/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHGRDCYMBVBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)phenyl]-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2519385.png)

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)

![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)